

Introduction: A Versatile Phenolic Building Block

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Compound of Interest

Compound Name: 2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580

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2,6-Dibromo-4-tert-butylphenol, identified by CAS number 98-22-6, is a highly functionalized aromatic compound of significant interest in synthetic chemistry and material science.^[1] Structurally, it is a phenol derivative characterized by a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group. This specific arrangement of substituents imparts a unique combination of steric hindrance, reactivity, and stability, making it a valuable intermediate and additive.^[2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, analytical characterization, diverse applications, and critical safety protocols.

Core Chemical and Physical Properties

2,6-Dibromo-4-tert-butylphenol is typically an off-white crystalline solid at room temperature.^{[1][2]} The hydrophobic nature of the tert-butyl group and the bromine atoms results in low solubility in water but good solubility in common organic solvents such as ethanol and acetone.^{[2][3]} These properties are fundamental to its handling, reaction conditions, and application formulations.

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	98-22-6	[3][4][5]
Molecular Formula	C ₁₀ H ₁₂ Br ₂ O	[3][4]
Molecular Weight	308.01 g/mol	[3][4]
Appearance	Off-white crystalline solid	[1][2]
Melting Point	70-71 °C	[1][3][5]
Boiling Point	256 °C	[3][5]
Density	1.647 g/cm ³	[3][5]
Flash Point	108 °C	[3][5]
IUPAC Name	2,6-dibromo-4-(2-methyl-2-propanyl)phenol	[4]
Synonyms	4-tert-Butyl-2,6-dibromophenol, NSC 74538	[3][6]

Synthesis and Mechanistic Rationale

The primary industrial and laboratory-scale synthesis of **2,6-Dibromo-4-tert-butylphenol** is achieved through the electrophilic aromatic substitution of 4-tert-butylphenol.[1] The choice of this precursor is critical; the hydroxyl group is a strong activating and ortho-, para-directing group, while the large tert-butyl group in the para position sterically blocks that site, thereby directing the incoming electrophiles (bromine) exclusively to the two ortho positions.

Standard Synthesis Protocol: Electrophilic Bromination

The following protocol outlines a typical procedure. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Reactant Preparation

- Dissolve 4-tert-butylphenol in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or a polar aprotic solvent.

- Causality: The solvent is chosen for its ability to dissolve the starting material and remain inert to the highly reactive brominating agent, preventing unwanted side reactions.

Step 2: Controlled Addition of Bromine

- Slowly add a stoichiometric amount (2 equivalents) of elemental bromine (Br_2) to the solution of 4-tert-butylphenol, typically while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
- Causality: The reaction is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent overheating, which could lead to side-product formation (e.g., polybrominated species or oxidative degradation) and ensures high selectivity for the desired 2,6-dibromo product.

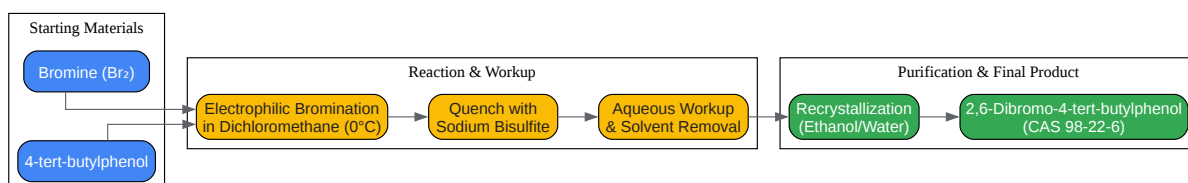
Step 3: Reaction Monitoring and Quenching

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched, often by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize any excess bromine.
- Causality: Quenching is a critical safety and purification step. It removes the corrosive and toxic excess bromine, indicated by the disappearance of its characteristic reddish-brown color.

Step 4: Product Isolation and Purification

- Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

- Causality: Recrystallization is a powerful purification technique for crystalline solids. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a product of high purity (typically >99%), which is essential for subsequent synthetic applications.[1]



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Caption: Synthesis workflow for **2,6-Dibromo-4-tert-butylphenol**.

Spectroscopic and Analytical Characterization

The identity and purity of **2,6-Dibromo-4-tert-butylphenol** are confirmed using standard analytical techniques. Spectral data for this compound are widely available in chemical databases.[4][7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern. The spectrum will typically show a singlet for the two equivalent aromatic protons, a singlet for the nine equivalent protons of the tert-butyl group, and a singlet for the phenolic hydroxyl proton.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol and characteristic peaks in the aromatic region corresponding to the substituted benzene ring.[4]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br

and ^{81}Br), which is a definitive confirmation of its identity.[4]

Key Applications in Research and Industry

The utility of **2,6-Dibromo-4-tert-butylphenol** stems from its three key structural features: the reactive phenolic hydroxyl group, the two bromine atoms enabling cross-coupling chemistry, and the sterically hindering tert-butyl group that modulates reactivity and imparts antioxidant properties.

Intermediate in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecules.[1][2]

The bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the phenolic hydroxyl group can be easily modified through etherification or esterification reactions.[1]

Biocide and Preservative

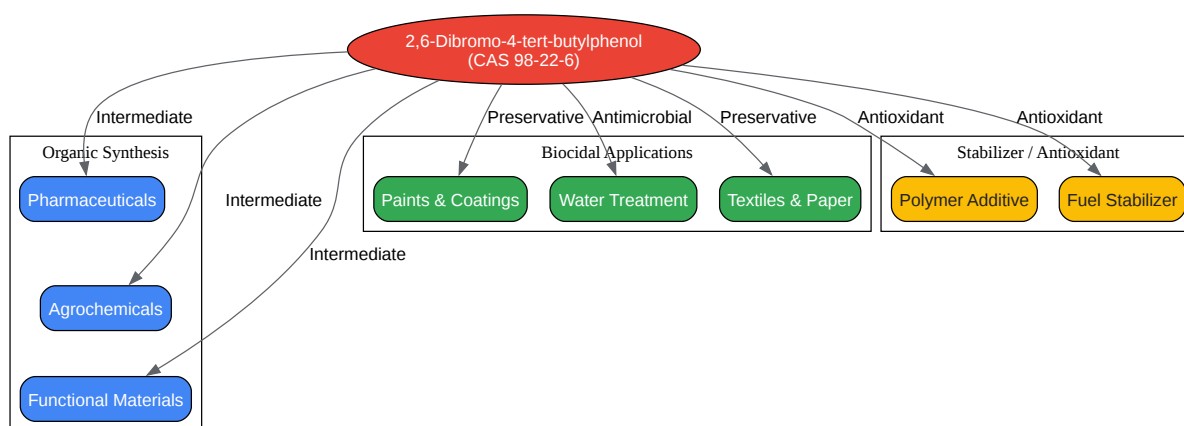
It demonstrates potent activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[3] This makes it a highly effective additive in various industrial formulations:

- **Paints and Coatings:** Prevents microbial growth that can lead to spoilage and deterioration of the product.[3]
- **Water Treatment:** Controls biofouling and microbial contamination in industrial water systems.[3]
- **Textile and Paper Industries:** Protects materials from microbial damage, enhancing durability and longevity.[3]
- **Agriculture:** Used to protect crops from certain fungal infections.[3]

Antioxidant and Stabilizer

Phenolic compounds are well-known radical scavengers. The bulky tert-butyl group adjacent to the hydroxyl group enhances the stability of the resulting phenoxy radical, making it an effective

antioxidant.[2] This property is valuable in preventing the oxidative degradation of polymers, fuels, and other organic materials.[2]



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Caption: Major application areas for **2,6-Dibromo-4-tert-butylphenol**.

Safety, Handling, and Toxicology

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling **2,6-Dibromo-4-tert-butylphenol**.

5.1. Hazard Identification The compound is classified with the following primary hazards:

- H315: Causes skin irritation.[8]
- H319: Causes serious eye irritation.[8]

- H335: May cause respiratory irritation.[8]
- H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

5.2. Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]
 - Respiratory Protection: If dust is generated, use an approved/certified particulate respirator.[9]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

5.3. First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5.4. Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

2,6-Dibromo-4-tert-butylphenol is a pivotal chemical intermediate whose value is derived from its unique and well-defined molecular architecture. Its utility spans from the precise construction of complex molecules in pharmaceutical and materials research to broad applications as a highly effective biocide and antioxidant in industrial processes. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for leveraging its full potential while ensuring safe and responsible handling in a professional research and development environment.

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